molecular formula C10H11ClN2O2 B164725 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester CAS No. 9000-40-2

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester

Cat. No.: B164725
CAS No.: 9000-40-2
M. Wt: 226.66 g/mol
InChI Key: LZCJYKSOIZQABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester is an organic compound with the molecular formula C10H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a phenylhydrazono group, and an ethyl ester group.

Preparation Methods

The synthesis of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester typically involves the reaction of ethyl chloroacetate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Ethyl Chloroacetate with Phenylhydrazine:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester undergoes various chemical reactions, including:

  • Substitution Reactions: : The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Typically carried out in an organic solvent at elevated temperatures

      Products: Substituted derivatives of the original compound

  • Reduction Reactions: : The phenylhydrazono group can be reduced to form the corresponding hydrazine derivative.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Conducted in an inert atmosphere to prevent oxidation

      Products: Hydrazine derivatives

  • Oxidation Reactions: : The compound can be oxidized to form various oxidation products.

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Typically carried out in an aqueous or organic solvent

      Products: Oxidized derivatives

Scientific Research Applications

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester involves its interaction with specific molecular targets. The phenylhydrazono group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.

Comparison with Similar Compounds

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester can be compared with other similar compounds, such as:

    Ethyl 2-chloro-2-(2-phenylhydrazono)acetate: Similar structure but with different substituents, leading to variations in reactivity and applications.

    2-Chloro-2-(phenylhydrazono)acetic acid methyl ester: The methyl ester variant, which may have different solubility and reactivity properties.

    Phenylhydrazonoacetic acid derivatives: A broader class of compounds with varying substituents on the acetic acid moiety, leading to diverse chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2-chloro-2-(phenylhydrazinylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCJYKSOIZQABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28663-68-5
Record name 28663-68-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.